ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
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Overview
Description
Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3311~3,7~]decane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, followed by the introduction of the ethyl ester and the bromophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the tricyclic core.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tricyclic compounds.
Scientific Research Applications
Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3311~3,7~]decane-1-carboxylate can be compared with similar compounds, such as other tricyclic derivatives and bromophenyl-containing molecules
List of Similar Compounds
- Tricyclo[3.3.1.1~3,7~]decane derivatives
- Bromophenyl-containing compounds
- Ethyl ester derivatives
This detailed article provides a comprehensive overview of ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3311~3,7~]decane-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H24BrNO3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
ethyl (3S,5R)-4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate |
InChI |
InChI=1S/C20H24BrNO3/c1-2-25-19(24)20-9-12-6-14(10-20)17(15(7-12)11-20)22-18(23)13-4-3-5-16(21)8-13/h3-5,8,12,14-15,17H,2,6-7,9-11H2,1H3,(H,22,23)/t12?,14-,15+,17?,20? |
InChI Key |
XTIZQSJHWUWRNY-KTRSELNQSA-N |
Isomeric SMILES |
CCOC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3NC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)C(C(C3)C2)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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